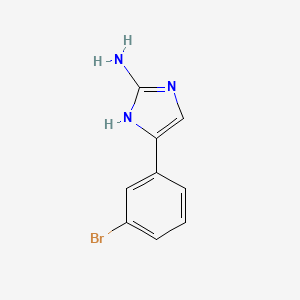

4-(3-bromophényl)-1H-imidazol-2-amine

Vue d'ensemble

Description

4-(3-bromophenyl)-1H-imidazol-2-amine is a useful research compound. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3-bromophenyl)-1H-imidazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-bromophenyl)-1H-imidazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Développement d'agents antimicrobiens

4-(3-bromophényl)-1H-imidazol-2-amine : et ses dérivés ont été explorés pour leur potentiel en tant qu'agents antimicrobiens. La structure du composé permet une interaction avec les composants cellulaires bactériens et fongiques, perturbant leurs fonctions normales et conduisant à la mort cellulaire. Cette application est cruciale dans la lutte contre les souches de pathogènes résistantes aux médicaments, offrant une nouvelle voie pour le développement de thérapies antimicrobiennes plus efficaces .

Thérapeutique contre le cancer

Le composé s'est avéré prometteur dans le domaine de l'oncologie en tant qu'échafaudage pour le développement d'agents anticancéreux. Sa capacité à interférer avec les voies de signalisation cellulaire qui sont souvent dysrégulées dans les cellules cancéreuses en fait un candidat pour les thérapies ciblées contre le cancer. La recherche a indiqué son efficacité contre certaines lignées de cellules cancéreuses, suggérant une utilisation potentielle dans les régimes de chimiothérapie .

Études neuroprotectrices

Des études ont indiqué que les dérivés de This compound peuvent posséder des propriétés neuroprotectrices. En modulant des enzymes comme l'acétylcholinestérase, ces composés pourraient potentiellement être utilisés pour traiter les maladies neurodégénératives ou pour atténuer la neurotoxicité dans divers traitements médicaux .

Recherche antioxydante

Le cadre du composé a été utilisé dans la synthèse d'antioxydants. Ces substances peuvent neutraliser les radicaux libres et les espèces réactives de l'oxygène, qui sont impliquées dans diverses maladies et processus de vieillissement. En réduisant le stress oxydatif, les dérivés de ce composé pourraient contribuer à la prévention des maladies liées aux dommages oxydatifs .

Radiopharmaceutiques

En médecine nucléaire, les dérivés de This compound ont été utilisés pour créer des composés radiomarqués à des fins d'imagerie diagnostique. Ces composés peuvent se lier à des cibles biologiques spécifiques, permettant la visualisation de maladies telles que le cancer par TEP .

Inhibition enzymatique

Le composé a été étudié pour son potentiel à inhiber diverses enzymes qui sont essentielles dans les processus pathologiques. En concevant des dérivés capables de se lier sélectivement à ces enzymes et de les inhiber, les chercheurs peuvent développer de nouveaux médicaments pour les affections où l'activité enzymatique est un facteur contributif .

Mécanisme D'action

Target of Action

The primary targets of 4-(3-bromophenyl)-1H-imidazol-2-amine Similar compounds, such as pyrazole derivatives, have been known to exhibit potent antileishmanial and antimalarial activities . They have shown to interact with Leishmania aethiopica clinical isolate and Plasmodium berghei .

Mode of Action

The exact mode of action of 4-(3-bromophenyl)-1H-imidazol-2-amine For instance, some pyrazoline derivatives have been found to affect the activity of acetylcholinesterase (AchE), a principal enzyme which hydrolyzes acetylcholine in the cholinergic nervous system .

Biochemical Pathways

The biochemical pathways affected by 4-(3-bromophenyl)-1H-imidazol-2-amine Related compounds have been found to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a common biomarker for cells and tissue oxidative injury .

Result of Action

The molecular and cellular effects of 4-(3-bromophenyl)-1H-imidazol-2-amine Related compounds have been found to affect the activity of acetylcholinesterase (ache), leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 4-(3-bromophenyl)-1H-imidazol-2-amine The broad application of suzuki–miyaura coupling, a common method for the synthesis of organoboron reagents like this compound, arises from the exceptionally mild and functional group tolerant reaction conditions .

Analyse Biochimique

Biochemical Properties

4-(3-bromophenyl)-1H-imidazol-2-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with enzymes such as acetylcholinesterase, which is responsible for hydrolyzing acetylcholine in the nervous system . The interaction between 4-(3-bromophenyl)-1H-imidazol-2-amine and acetylcholinesterase results in the inhibition of the enzyme’s activity, leading to an accumulation of acetylcholine and subsequent effects on neurotransmission. Additionally, 4-(3-bromophenyl)-1H-imidazol-2-amine has been reported to interact with other proteins and biomolecules involved in oxidative stress pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of 4-(3-bromophenyl)-1H-imidazol-2-amine on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-(3-bromophenyl)-1H-imidazol-2-amine has been observed to affect the expression of genes involved in oxidative stress response, leading to alterations in the levels of reactive oxygen species (ROS) within cells . These changes can impact cellular metabolism and overall cell health. Furthermore, the compound’s interaction with acetylcholinesterase can lead to changes in neurotransmission, affecting neuronal cell function and behavior .

Molecular Mechanism

At the molecular level, 4-(3-bromophenyl)-1H-imidazol-2-amine exerts its effects through specific binding interactions with biomolecules. The compound’s inhibition of acetylcholinesterase is a key mechanism of action, where it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine . This inhibition results in increased acetylcholine levels, which can influence neurotransmission and neuronal signaling. Additionally, 4-(3-bromophenyl)-1H-imidazol-2-amine may interact with other enzymes and proteins involved in oxidative stress pathways, leading to changes in gene expression and cellular responses to oxidative damage .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-bromophenyl)-1H-imidazol-2-amine have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that the compound remains stable under controlled conditions, with minimal degradation over time . Long-term exposure to 4-(3-bromophenyl)-1H-imidazol-2-amine has been associated with sustained inhibition of acetylcholinesterase activity and persistent changes in gene expression related to oxidative stress response . These findings suggest that the compound’s effects are maintained over extended periods, making it a valuable tool for biochemical research.

Dosage Effects in Animal Models

The effects of 4-(3-bromophenyl)-1H-imidazol-2-amine vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit acetylcholinesterase activity without causing significant toxicity . At higher doses, 4-(3-bromophenyl)-1H-imidazol-2-amine can lead to adverse effects, including neurotoxicity and oxidative damage . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to balance efficacy and safety.

Metabolic Pathways

4-(3-bromophenyl)-1H-imidazol-2-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound’s inhibition of acetylcholinesterase affects the cholinergic pathway, leading to changes in neurotransmitter levels and signaling . Additionally, 4-(3-bromophenyl)-1H-imidazol-2-amine may influence metabolic flux and metabolite levels by modulating oxidative stress pathways and gene expression . These interactions underscore the compound’s role in regulating cellular metabolism and biochemical processes.

Transport and Distribution

The transport and distribution of 4-(3-bromophenyl)-1H-imidazol-2-amine within cells and tissues are critical for its biochemical activity. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its localization to target sites . Once inside the cell, 4-(3-bromophenyl)-1H-imidazol-2-amine can accumulate in specific cellular compartments, where it interacts with enzymes and proteins to exert its effects . The distribution of the compound within tissues also influences its overall activity and therapeutic potential.

Subcellular Localization

The subcellular localization of 4-(3-bromophenyl)-1H-imidazol-2-amine is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, 4-(3-bromophenyl)-1H-imidazol-2-amine may localize to the endoplasmic reticulum or mitochondria, where it can interact with enzymes involved in oxidative stress response and cellular metabolism . This subcellular localization is crucial for the compound’s ability to modulate biochemical pathways and cellular processes effectively.

Propriétés

IUPAC Name |

5-(3-bromophenyl)-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3/c10-7-3-1-2-6(4-7)8-5-12-9(11)13-8/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOUUVFHVVUJMSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CN=C(N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

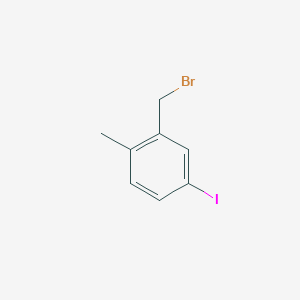

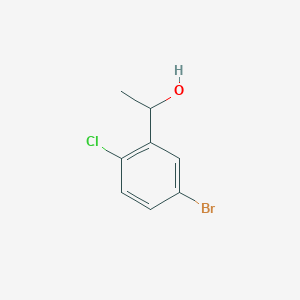

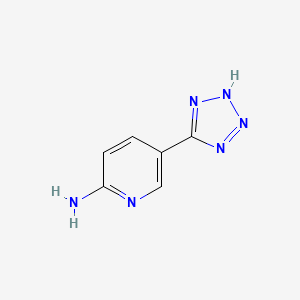

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

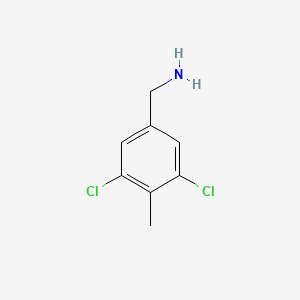

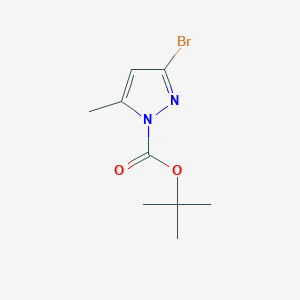

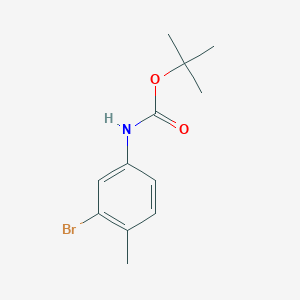

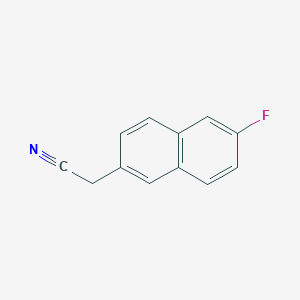

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(4-Bromo-3-fluorophenoxy)ethyl]morpholine](/img/structure/B1444334.png)

![2,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[3,2-b]thiophene](/img/structure/B1444341.png)

amine](/img/structure/B1444348.png)

![1-[3-Chloro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1444349.png)